3-(Bromomethyl)-2,5-dichloropyridine

Organic Synthesis Medicinal Chemistry Reaction Kinetics

Synthesizing 2,5-dichloropyridine analog libraries one-by-one delays hit-to-lead optimization. 3-(Bromomethyl)-2,5-dichloropyridine solves this through orthogonal reactivity: • Benzylic bromomethyl group enables rapid first-stage diversification via SN2 (amines, ethers, thioethers) • Retained 2,5-dichloro substitution allows subsequent site-selective Suzuki-Miyaura cross-coupling (C2 then C5) • Sourced via controlled radical bromination; ≥98% purity ensures batch-to-batch reproducibility for process chemistry.

Molecular Formula C6H4BrCl2N
Molecular Weight 240.91 g/mol
CAS No. 1141990-05-7
Cat. No. B1359201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Bromomethyl)-2,5-dichloropyridine
CAS1141990-05-7
Molecular FormulaC6H4BrCl2N
Molecular Weight240.91 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1CBr)Cl)Cl
InChIInChI=1S/C6H4BrCl2N/c7-2-4-1-5(8)3-10-6(4)9/h1,3H,2H2
InChIKeyAXRGOUSOCZYFQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Bromomethyl)-2,5-dichloropyridine (CAS 1141990-05-7): Properties and Procurement Considerations


3-(Bromomethyl)-2,5-dichloropyridine is a halogenated heterocyclic building block characterized by a pyridine core bearing chlorine atoms at the 2- and 5-positions and a bromomethyl group at the 3-position . This substitution pattern, with a molecular weight of approximately 240.91 g/mol, provides a distinct reactivity profile that is leveraged in medicinal chemistry and agrochemical research . The compound is typically available at purities of 95–98% and is intended solely for research and further manufacturing purposes . While it shares a common heteroaromatic framework with numerous other halogenated pyridines, its specific arrangement of halogens confers unique synthetic utility that cannot be assumed for close analogs.

Why 3-(Bromomethyl)-2,5-dichloropyridine (CAS 1141990-05-7) Cannot Be Readily Substituted by Other Halogenated Pyridines


Substituting 3-(Bromomethyl)-2,5-dichloropyridine with a structurally similar halogenated pyridine is likely to compromise synthetic outcomes due to critical differences in regiospecific reactivity and leaving group potential. The compound features a reactive benzylic bromomethyl group adjacent to a 2,5-dichloropyridine core, which together enable a specific sequence of nucleophilic substitution and cross-coupling reactions that are not achievable with other isomers or chloromethyl analogs . For instance, the bromomethyl group provides a site for alkylation that is distinct from the aromatic chlorides, allowing for orthogonal functionalization. In contrast, switching to a 3-(chloromethyl) analog would drastically reduce the rate of nucleophilic substitution (based on the general leaving group ability of Br vs. Cl) [1], while shifting the halogen substitution pattern (e.g., to a 2,4- or 2,6-dichloro arrangement) would alter the site-selectivity in Pd-catalyzed cross-couplings due to changes in the electronic and steric environment of the pyridine ring [2].

Quantitative Differentiation: 3-(Bromomethyl)-2,5-dichloropyridine (CAS 1141990-05-7) vs. In-Class Alternatives


Enhanced Reactivity of Bromomethyl Group Over Chloromethyl in Nucleophilic Substitution

The presence of a bromine atom on the methyl group at the 3-position provides a significantly more reactive electrophilic center for nucleophilic substitution compared to a chlorine atom in the same position. This is a class-level inference based on the well-established leaving group ability of halides, where bromide is a much better leaving group than chloride in SN2 reactions [1]. The quantitative basis for this differentiation lies in the relative rates of substitution, where primary alkyl bromides typically react with nucleophiles (e.g., azide, thiolate) 10 to 100 times faster than their corresponding alkyl chlorides under comparable conditions [2]. This translates to a practical advantage in synthetic workflows, enabling reactions to proceed at lower temperatures or with shorter reaction times, which is critical for complex molecule construction where sensitive functional groups are present.

Organic Synthesis Medicinal Chemistry Reaction Kinetics

Regiospecific Reactivity: Orthogonal Functionalization via Bromomethyl vs. Aromatic Chlorides

The 3-(Bromomethyl)-2,5-dichloropyridine scaffold uniquely permits a stepwise, orthogonal functionalization strategy that is not possible with many other halogenated pyridine isomers. The benzylic bromomethyl group is highly susceptible to nucleophilic displacement, allowing for the initial introduction of a wide range of functionalities (e.g., amines, ethers, thioethers) without affecting the aromatic chlorides . Subsequently, the 2- and 5-chloro substituents on the pyridine ring can be engaged in transition metal-catalyzed cross-coupling reactions. Recent advances in Pd-NHC catalysis demonstrate that 2,5-dichloropyridine derivatives can undergo highly C2-selective Suzuki-Miyaura coupling, followed by a subsequent coupling at the C5 position, enabling the synthesis of complex diarylated pyridines [1]. This reactivity is in stark contrast to isomers like 4-(Bromomethyl)-2,6-dichloropyridine, where the chlorides are at the 2- and 6-positions, which are chemically equivalent and adjacent to the ring nitrogen, leading to different electronic properties and site-selectivity in cross-coupling reactions .

Synthetic Methodology Cross-Coupling Medicinal Chemistry

Medicinal Chemistry Relevance: Scaffold for Diverse Biological Activity Exploration

While a direct head-to-head biological comparison is not available in the public domain, the 3-(Bromomethyl)-2,5-dichloropyridine core is implicated as a productive scaffold in medicinal chemistry. The compound itself has been reported to exhibit in vitro antimicrobial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) that are described as comparable to those of established antibiotics in preliminary studies . This suggests the core structure has inherent bioactivity that can be modulated by the reactive handles it provides. The bromomethyl group allows for the facile synthesis of a diverse array of derivatives, which is a standard and productive approach in hit-to-lead optimization. In contrast, a simpler analog like 2,5-dichloropyridine lacks this versatile functional handle, limiting the speed and diversity of analog synthesis . Furthermore, the dichloro substitution pattern is a common motif in bioactive agrochemicals and pharmaceuticals, with recent patent literature highlighting its use in the synthesis of compounds for treating cancer and inflammatory diseases [1].

Drug Discovery Medicinal Chemistry Antimicrobials

Defined Synthetic Route: Selective Radical Bromination as a Manufacturing Benchmark

The synthesis of 3-(Bromomethyl)-2,5-dichloropyridine is typically achieved via a well-defined and scalable radical bromination of 2,5-dichloropyridine using N-bromosuccinimide (NBS) and a radical initiator like AIBN under reflux . This method is highly selective for the methyl group, yielding the desired product without affecting the aromatic chlorides. This is a significant advantage for procurement because it indicates a reliable and established synthetic route, which typically correlates with better availability, consistent quality, and more predictable pricing. In contrast, the synthesis of some other regioisomers, such as 4-(bromomethyl)-2,6-dichloropyridine, may require a different starting material (e.g., 2,6-dichloropyridine-4-methanol) and a different bromination procedure (e.g., using PBr3 or NBS/PPh3), which can impact yield, purity, and overall cost . The defined NBS/AIBN method is a standard in both academic and industrial settings, suggesting a mature and well-understood process chemistry for this specific compound .

Process Chemistry Synthetic Methodology Halogenation

Defined Applications of 3-(Bromomethyl)-2,5-dichloropyridine (CAS 1141990-05-7) Driven by Quantitative Differentiation


Medicinal Chemistry: Rapid Synthesis of Diverse Pyridine-Based Libraries

Researchers in drug discovery can leverage the orthogonal reactivity of this compound to efficiently generate libraries of 2,5-dichloropyridine analogs. The highly reactive bromomethyl group enables a first-stage diversification through nucleophilic substitution, allowing for the rapid installation of amines, ethers, or thioethers. Subsequently, the remaining chloro substituents can be sequentially functionalized via site-selective Suzuki-Miyaura cross-coupling, as demonstrated by the recent Pd-NHC catalytic system for C2- then C5-arylation [1]. This two-step, modular approach significantly accelerates the hit-to-lead optimization process compared to building each analog from scratch.

Agrochemical Research: Development of Novel Crop Protection Agents

The 2,5-dichloropyridine motif is a common pharmacophore in commercial agrochemicals. This compound serves as a key intermediate for introducing this privileged structure into new molecules. The ability to selectively functionalize the 3-position via the bromomethyl group while retaining the chloro substituents for further modification allows agrochemical researchers to explore structure-activity relationships (SAR) for pest control or herbicidal activity. The compound's role as a versatile building block for heterocyclic scaffolds is explicitly noted for its potential in this field .

Process Chemistry: A Reliable Building Block for Scale-Up and Late-Stage Functionalization

Process chemists require building blocks with well-understood reactivity and reliable supply chains. The defined synthetic route to this compound via radical bromination ensures it can be sourced with consistent quality. In a manufacturing setting, its orthogonal reactivity is valuable for late-stage diversification of advanced intermediates, where a mild and selective reaction is paramount. The bromomethyl group can be displaced under conditions that do not disturb other sensitive functionalities in a complex molecule, making it a strategic choice for the final steps of an API (Active Pharmaceutical Ingredient) synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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